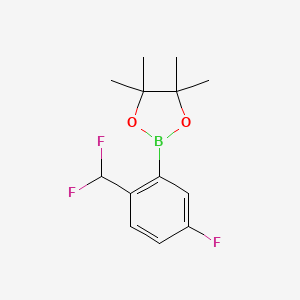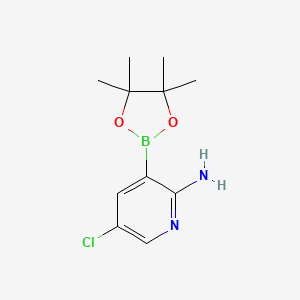
1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H11NO2·HCl It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with indene as the starting material.
Reaction Steps: The indene undergoes a series of reactions, including nitration, reduction, and hydrolysis, to introduce the amino and carboxylic acid groups.
Conditions: The reactions are usually carried out under acidic or basic conditions, depending on the specific steps involved.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired diastereomeric mixture.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduction can produce amines and alcohols.
Substitution Products: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: The compound may be explored for its therapeutic properties, including its potential use in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-amino-2,3-dihydro-1H-indene-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities and are often used in similar applications.
Indene Derivatives: Other derivatives of indene may have comparable properties and uses.
Uniqueness:
Diastereomeric Mixture: The presence of multiple diastereomers gives this compound unique stereochemical properties.
Functional Groups: The combination of amino and carboxylic acid groups provides versatility in chemical reactions and applications.
Properties
CAS No. |
2408975-65-3 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




